3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid
Description
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid is a fluorinated acrylic acid derivative characterized by a phenoxyphenyl backbone substituted with a trifluoromethyl (-CF₃) group at the meta-position of the phenoxy ring. The compound’s structure combines a carboxylic acid moiety with a rigid biphenylether system, conferring unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and materials science applications, such as dye-sensitized solar cells (DSSCs) or as intermediates for bioactive molecules .
Properties
IUPAC Name |
(E)-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJOWCFBWEAEQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acrylic acid moiety can yield carboxylic acids, while reduction can produce saturated acids or alcohols .
Scientific Research Applications
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The phenoxyphenyl structure can participate in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Cyano-Substituted Derivatives
- 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid (): Replaces the phenoxy group with a furan ring and introduces a cyano (-CN) group. Furan’s aromaticity may alter π-π stacking interactions in materials science applications .
- 2-Cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid (): Incorporates a pyrrole ring with methyl substituents. The pyrrole’s nitrogen atom introduces hydrogen-bonding capability, which could improve solubility in polar solvents. Methyl groups increase steric bulk, possibly reducing reactivity in cross-coupling reactions .
Ester Derivatives
Amino and Halogenated Derivatives
- 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (): Substitutes the acrylic acid chain with an amino-propanoic acid group. The amino group introduces zwitterionic character, enhancing water solubility but reducing compatibility with hydrophobic environments .
- 3-(4-Chlorophenyl)acrylic acid ():
Replaces -CF₃ with a chloro (-Cl) group. While both are electron-withdrawing, -CF₃ is more electronegative and sterically demanding, leading to distinct electronic effects in catalysis or binding interactions .
Physicochemical Properties
*Calculated using ChemDraw.
Stability and Reactivity
- The phenoxy linkage in the target compound may render it susceptible to acid-catalyzed hydrolysis, unlike direct aryl-substituted analogs (e.g., 3-(3-chloro-5-fluorophenyl)acrylic acid) .
- The trifluoromethyl group enhances resistance to oxidative degradation compared to methyl or chloro substituents .
Biological Activity
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid, also known as TFPA, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of TFPA is CHFO, with a molecular weight of 308.26 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity.
1. Anticancer Activity
TFPA has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound is believed to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell signaling pathways. Inhibition of PTKs can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that TFPA exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines were found to be in the range of 5-15 µM, indicating potent activity compared to standard chemotherapeutic agents .
2. Antioxidant Activity
TFPA has shown promising antioxidant properties, which are essential for protecting cells from oxidative stress.
- Assay Results : The antioxidant activity was evaluated using the TBARS assay, which measures lipid peroxidation. TFPA demonstrated significant inhibition of lipid peroxidation at concentrations as low as 10 µM, suggesting its potential as a protective agent against oxidative damage .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to metabolic disorders.
- α-Amylase Inhibition : TFPA was assessed for its α-amylase inhibitory activity, which is relevant in managing diabetes. The results indicated that it could effectively inhibit α-amylase with an IC value comparable to known inhibitors, suggesting a potential role in glucose regulation .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.10 | PTK inhibition |
| Anticancer | HepG2 | 6.19 | PTK inhibition |
| Antioxidant | Lipid Peroxidation | 10 | Free radical scavenging |
| Enzyme Inhibition | α-Amylase | Comparable to standards | Enzyme inhibition |
Discussion
The diverse biological activities of TFPA highlight its potential as a therapeutic agent in various diseases, particularly cancer and metabolic disorders. The ability to inhibit PTKs suggests that it may be effective against tumors that exhibit deregulation of growth factor signaling pathways.
Furthermore, the antioxidant properties may provide additional benefits in preventing oxidative stress-related damage, which is often associated with chronic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
